Na,K-ATPase Inhibition: QX-222 Requires >600 mM for 50% Inhibition Versus 132 mM for QX-314
In an in vitro assay using Na,K-ATPase-enriched membranes from canine renal medulla at 37°C, QX-222 exhibited substantially lower inhibitory potency against Na,K-ATPase than the triethylammonium analog QX-314 [1]. The IC50 for QX-222 exceeded 600 mM, while QX-314 showed an IC50 of 132 mM, representing a >4.5-fold potency difference [2].
| Evidence Dimension | Na,K-ATPase inhibitory potency |
|---|---|
| Target Compound Data | IC50 > 600 mM |
| Comparator Or Baseline | QX-314 IC50 = 132 mM; Lidocaine IC50 = 30.4 mM |
| Quantified Difference | QX-222 requires >4.5× higher concentration than QX-314 to achieve 50% inhibition |
| Conditions | Canine renal medulla Na,K-ATPase-enriched membranes, 37°C, ATPase activity assay |
Why This Matters
For experiments requiring minimal off-target Na,K-ATPase inhibition at concentrations used for sodium channel blockade, QX-222 offers a >4.5× wider safety margin than QX-314.
- [1] Kutchai H, Geddis LM. Inhibition of the Na,K-ATPase of canine renal medulla by several local anesthetics. Pharmacol Res. 2001 Apr;43(4):399-403. View Source
- [2] Kutchai H, Geddis LM. Inhibition of the Na,K-ATPase of canine renal medulla by several local anesthetics. Pharmacol Res. 2001 Apr;43(4):399-403. PMID: 11352545. View Source
